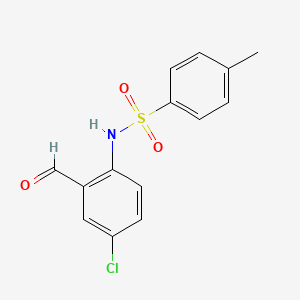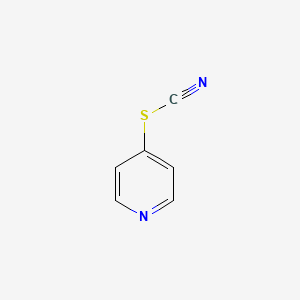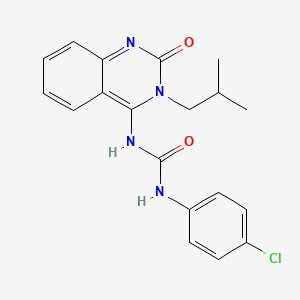
Mercury(1+), (2-ethoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(1+), (2-ethoxyethyl)- is an organomercury compound with the chemical formula C4H10HgO. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with low viscosity and low odor, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(1+), (2-ethoxyethyl)- typically involves the reaction of mercury salts with 2-ethoxyethanol. One common method is the reaction of mercury(II) acetate with 2-ethoxyethanol in the presence of a base, such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of Mercury(1+), (2-ethoxyethyl)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of appropriate safety measures to prevent exposure to toxic mercury vapors. The reaction is carried out in large reactors, and the product is purified using distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury(1+), (2-ethoxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the mercury atom and the ethoxyethyl group.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of mercury(II) compounds.
Reduction: Reduction of Mercury(1+), (2-ethoxyethyl)- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of elemental mercury and the corresponding alcohol.
Substitution: The ethoxyethyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include mercury(II) compounds, elemental mercury, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Mercury(1+), (2-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the effects of mercury on biological systems.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of Mercury(1+), (2-ethoxyethyl)- involves its interaction with cellular components, particularly proteins and enzymes. The mercury atom can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in oxidative stress, disruption of calcium homeostasis, and interference with neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: A well-known organomercury compound with similar toxicological properties.
Ethylmercury: Another organomercury compound used in vaccines as a preservative.
Phenylmercury: Used in antifungal and antibacterial agents.
Uniqueness
Mercury(1+), (2-ethoxyethyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and applications compared to other organomercury compounds. Its low viscosity and low odor make it particularly suitable for use in various industrial and research applications.
Eigenschaften
CAS-Nummer |
141845-32-1 |
|---|---|
Molekularformel |
C4H9HgO+ |
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
2-ethoxyethylmercury(1+) |
InChI |
InChI=1S/C4H9O.Hg/c1-3-5-4-2;/h1,3-4H2,2H3;/q;+1 |
InChI-Schlüssel |
HUALNNBMTCXOPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC[Hg+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14127128.png)
![6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127143.png)
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)



![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)





